Stellettin H
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Overview
Description
Stellettin H is a natural product found in Rhabdastrella globostellata with data available.
Scientific Research Applications
Antitumor Activity
Stellettin H, an isomalabaricane triterpene isolated from the marine sponge Rhabdastrella globostellata, has shown potential in antitumor research. Specifically, compounds related to Stellettin H have displayed selective cytotoxicity toward certain human cancer cell lines, including colon tumor cells (HCT-116) (Taşdemir et al., 2002). Furthermore, studies have revealed its ability to induce apoptosis (programmed cell death) in cancer cells, demonstrating a mechanism that may contribute to its antitumor effects (Liu, Cheung & Che, 2006).
Molecular Mechanisms
Investigations into the molecular mechanisms of Stellettin H-related compounds have provided insights into their action. Stellettin B, for instance, has been observed to inhibit the phosphorylation of Akt, a protein involved in the PI3K/Akt pathway, suggesting a potential mechanism for its antiproliferative and apoptosis-inducing effects (Tang et al., 2014). Similarly, research on Stellettin A has indicated its ability to induce oxidative cell death through a FasL-caspase-3-apoptotic pathway (W. Liu, Cheung & Che, 2006).
Potential in Cancer Therapy
Several studies have suggested the potential of Stellettin H and related compounds in cancer therapy. Stellettin B has shown significant cytotoxic activity against various human cancer cell lines, including glioblastoma, leukemia, and non-small cell lung cancer cells, by inducing cell cycle arrest, apoptosis, and autophagy (Wang et al., 2016), (Cheng et al., 2019), (Kuo et al., 2022).
properties
Product Name |
Stellettin H |
---|---|
Molecular Formula |
C32H44O5 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C32H44O5/c1-20(12-10-14-22(3)29(35)36)11-9-13-21(2)28-24(34)19-26-31(7)18-16-27(37-23(4)33)30(5,6)25(31)15-17-32(26,28)8/h9-14,25-27H,15-19H2,1-8H3,(H,35,36)/b12-10+,13-9+,20-11+,22-14+,28-21-/t25-,26-,27-,31-,32-/m0/s1 |
InChI Key |
XTFWFHCPBVMHAV-MPVOXZDFSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)C)\C)/C=C/C=C(\C)/C(=O)O |
Canonical SMILES |
CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C)C=CC=C(C)C(=O)O |
synonyms |
stellettin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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